molecular formula C9H17N3S B14370183 ethyl N'-(cyclohexylideneamino)carbamimidothioate CAS No. 92734-78-6

ethyl N'-(cyclohexylideneamino)carbamimidothioate

Cat. No.: B14370183
CAS No.: 92734-78-6
M. Wt: 199.32 g/mol
InChI Key: ZFGIUVNFGDVQOG-UHFFFAOYSA-N
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Description

Ethyl N’-(cyclohexylideneamino)carbamimidothioate is an organic compound with a complex structure that includes a cyclohexylideneamino group and a carbamimidothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N’-(cyclohexylideneamino)carbamimidothioate typically involves the reaction of ethyl carbamimidothioate with cyclohexylideneamine. This reaction can be carried out under mild conditions, often at room temperature, using a base such as triethylamine (Et3N) to facilitate the reaction . The process is generally efficient and yields the desired product in good quantities.

Industrial Production Methods

Industrial production of ethyl N’-(cyclohexylideneamino)carbamimidothioate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl N’-(cyclohexylideneamino)carbamimidothioate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamimidothioate moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

Ethyl N’-(cyclohexylideneamino)carbamimidothioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl N’-(cyclohexylideneamino)carbamimidothioate involves its interaction with molecular targets such as enzymes and proteins. The compound’s reactive functional groups can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This mechanism is particularly relevant in the context of enzyme inhibition and protein labeling studies .

Comparison with Similar Compounds

Ethyl N’-(cyclohexylideneamino)carbamimidothioate can be compared with other similar compounds, such as:

Properties

CAS No.

92734-78-6

Molecular Formula

C9H17N3S

Molecular Weight

199.32 g/mol

IUPAC Name

ethyl N'-(cyclohexylideneamino)carbamimidothioate

InChI

InChI=1S/C9H17N3S/c1-2-13-9(10)12-11-8-6-4-3-5-7-8/h2-7H2,1H3,(H2,10,12)

InChI Key

ZFGIUVNFGDVQOG-UHFFFAOYSA-N

Canonical SMILES

CCSC(=NN=C1CCCCC1)N

Origin of Product

United States

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